Chlorpyrifos oxon
Overview
Description
Chlorpyrifos oxon: is a potent organophosphate compound and an active metabolite of chlorpyrifos. It is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which can be toxic to insects and other organisms .
Mechanism of Action
Target of Action
Chlorpyrifos oxon (CPF-oxon) primarily targets acetylcholinesterase (AChE) , an enzyme crucial for the regulation of neurotransmission in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, CPF-oxon leads to an accumulation of acetylcholine, causing prolonged nerve transmission .
Mode of Action
CPF-oxon inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This accumulation results in continuous stimulation of the neurons, causing neurotoxic symptoms and potentially death at high doses . CPF-oxon is the primary neurotoxic agent, more potent than its parent compound, chlorpyrifos .
Pharmacokinetics
Studies on chlorpyrifos, the parent compound, suggest that it is metabolized via the cytochrome p450 system to cpf-oxon and then to 3,5,6-trichloro-2-pyridinol (tcp) in the liver
Result of Action
CPF-oxon’s inhibition of AChE leads to neurotoxic effects, including neurodevelopmental problems and changes in neuronal functioning . It has been demonstrated that CPF and CPF-oxon are dopaminergic neurotoxicants, suggesting irreversible dopaminergic neurotoxicity . CPF-oxon also affects estrogen receptor, pregnane X receptor, and peroxisome proliferator-activated receptor gamma pathways .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of CPF-oxon. Prophylactic applications of CPF affect soil fertility and modify soil microbial community structure . Bioremediation through microbial metabolism is an eco-friendly process for CPF removal from the environment . CPF-oxon’s toxicity can also be influenced by environmental factors such as its presence in the rhizosphere .
Biochemical Analysis
Biochemical Properties
Chlorpyrifos Oxon is known to inhibit acetylcholinesterase activity . This interaction with the enzyme acetylcholinesterase is a key aspect of its biochemical role .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory effect on acetylcholinesterase, an enzyme crucial for nerve function . This inhibition can disrupt normal cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with acetylcholinesterase, leading to the inhibition of this enzyme . This can result in changes in gene expression and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It undergoes hydrolysis, resulting in the formation of diethylphosphate and 3,5,6-trichloro-2-pyridinol . These degradation products have been monitored using high-performance liquid chromatography methods with tandem mass spectrometry detection .
Metabolic Pathways
This compound is involved in metabolic pathways where it is hydrolyzed to form diethylphosphate and 3,5,6-trichloro-2-pyridinol . The exact enzymes or cofactors it interacts with in these pathways are not specified in the available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorpyrifos oxon is typically synthesized through the oxidation of chlorpyrifos. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Chlorpyrifos oxon undergoes several types of chemical reactions, including:
Oxidation: Conversion of chlorpyrifos to this compound.
Hydrolysis: Breakdown of this compound in the presence of water, leading to the formation of 3,5,6-trichloro-2-pyridinol and diethyl phosphate.
Substitution: Reaction with nucleophiles, such as hydroxide ions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Solvents: Dichloromethane, water.
Conditions: Temperature range of 0-25°C, neutral to slightly basic pH.
Major Products:
3,5,6-Trichloro-2-pyridinol: A major hydrolysis product.
Diethyl phosphate: Another hydrolysis product.
Scientific Research Applications
Chemistry: Chlorpyrifos oxon is used as a model compound to study the mechanisms of organophosphate toxicity and the development of antidotes. It is also employed in the synthesis of other organophosphate derivatives .
Biology: In biological research, this compound is used to study the effects of acetylcholinesterase inhibition on nerve function and development. It serves as a tool to investigate the biochemical pathways involved in neurotoxicity .
Medicine: this compound is utilized in medical research to develop treatments for organophosphate poisoning. It helps in understanding the pharmacokinetics and pharmacodynamics of antidotes like atropine and pralidoxime .
Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides. Its potent acetylcholinesterase inhibitory properties make it effective against a wide range of pests .
Comparison with Similar Compounds
Parathion: Another organophosphate pesticide with similar acetylcholinesterase inhibitory properties.
Malathion: A less toxic organophosphate used in both agricultural and residential pest control.
Diazinon: An organophosphate insecticide used in agriculture and gardening.
Uniqueness: Chlorpyrifos oxon is unique due to its high potency as an acetylcholinesterase inhibitor and its ability to induce cross-linking between tubulin subunits, disrupting microtubule function. This dual mechanism of action makes it a valuable compound for studying both neurotoxicity and cytoskeletal dynamics .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMOUPHCTWPNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038666 | |
Record name | Chlorpyrifos oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5598-15-2 | |
Record name | Chlorpyrifos oxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5598-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropyrifos oxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorpyrifos oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPYRIFOS OXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RC6H1MPX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorpyrifos Oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate), the active metabolite of the insecticide Chlorpyrifos, exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE) [, , , ]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and causing overstimulation of cholinergic receptors. This overstimulation manifests as acute cholinergic toxicity, characterized by symptoms like tremors, seizures, respiratory distress, and even death [, ].
ANone: While the provided research articles do not delve into detailed spectroscopic data, we can provide the basic information:
A: this compound itself does not exhibit catalytic properties. It acts as an irreversible inhibitor of enzymes like AChE and potentially other serine hydrolases [, , , , ]. Its primary application, stemming from its potent AChE inhibition, has been as an insecticide [, , ].
ANone: The provided research articles do not delve into computational chemistry or QSAR modeling of this compound.
A: As mentioned earlier, this compound is unstable in aqueous solutions, undergoing rapid hydrolysis to TCP []. Its formulation as an insecticide generally involves the parent compound, Chlorpyrifos, which is then metabolically activated to the more potent oxon form in vivo [, , ].
ANone: The provided research focuses on the toxicological and biochemical aspects of this compound. For detailed SHE regulations, you should consult relevant regulatory agencies and guidelines.
ANone: While the provided research does not present a complete PK/PD profile, it reveals crucial information:
- Absorption: Chlorpyrifos, the precursor to this compound, can be absorbed through various routes, including dermal, inhalation, and oral exposure [].
- Distribution: Following absorption, both Chlorpyrifos and its oxon metabolite can distribute to various tissues, including the brain [, ].
- Metabolism: Chlorpyrifos is metabolized to the more potent this compound by cytochrome P450 enzymes [, , , ].
- Excretion: Both Chlorpyrifos and its metabolites are primarily eliminated via urine [].
- Pharmacodynamics: The primary mechanism of action is irreversible AChE inhibition [, , , , ].
A: Research indicates that resistance to Chlorpyrifos and its oxon can develop, primarily through the increased expression of detoxification enzymes like carboxylesterases [, ]. One study found that the mosquito Culex pipiens, exhibiting resistance to organophosphates, displayed high levels of esterase B1 activity. This enzyme appears to sequester this compound, thereby reducing its interaction with AChE and conferring resistance [].
A: this compound is a highly toxic compound [, , ]. It exerts acute toxicity primarily through AChE inhibition [, , , , ]. Beyond acute effects, research suggests potential long-term consequences, including neurodevelopmental toxicity [, , ]. Animal studies show that exposure to this compound during critical developmental windows can lead to lasting behavioral and cognitive deficits [, , ].
ANone: The provided research does not focus on drug delivery or targeting strategies for this compound, as it is a toxic insecticide rather than a therapeutic agent.
A: One of the primary biomarkers of this compound exposure is the inhibition of AChE activity in blood and tissues [, , ]. Additionally, researchers have explored the detection of diethoxyphosphotyrosine adducts in proteins as a potential biomarker for chronic exposure [, , ].
ANone: Common analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound and its metabolites in various matrices, including blood, tissues, and environmental samples [, , ].
- High-Performance Liquid Chromatography (HPLC): This method is also used to separate and quantify this compound and its metabolites [, , , ].
- Mass Spectrometry (MS): This technique is frequently coupled with separation methods like GC and HPLC to identify and quantify this compound adducts on proteins, providing insights into its mechanisms of toxicity [, , , ].
A: this compound, as a potent insecticide, raises significant environmental concerns []. It is toxic to a broad range of organisms, including birds, fish, and beneficial insects []. While its degradation in the environment is relatively rapid, it can persist for extended periods in certain conditions, leading to bioaccumulation and potential long-term ecological effects [].
A: Yes, research on this compound exemplifies cross-disciplinary collaboration. For instance, toxicological studies often utilize analytical chemistry techniques like GC-MS and HPLC to quantify exposure and identify biomarkers [, , ]. Furthermore, understanding the interactions of this compound with its molecular targets like AChE and muscarinic receptors requires expertise in biochemistry and molecular biology [, , ].
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